molecular formula C15H24N2O B1676216 Matrine CAS No. 519-02-8

Matrine

Cat. No. B1676216
CAS RN: 519-02-8
M. Wt: 248.36 g/mol
InChI Key: ZSBXGIUJOOQZMP-JLNYLFASSA-N
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Description

Matrine is an alkaloid found in plants from the genus Sophora . It has a variety of pharmacological effects, including anti-cancer effects, as well as κ-opioid and μ-opioid receptor agonism . Matrine possesses strong antitumor activities in vitro and in vivo . It is a component of the traditional Chinese medical herb Sophora flavescens Ait .


Synthesis Analysis

Matrine is extracted and isolated from the root bark of Sophora flavescens . The most common form is α-Matrine, which is soluble in water, methanol, ethyl alcohol, trichloromethane, methylbenzene and is slightly soluble in petroleum ether . The modification of matrine over the past five years has been mainly on the D-ring .


Molecular Structure Analysis

Matrine is a tetracyclic quinolizidine alkaloid with the chemical formula C15H24N2O and a molecular weight of 248.36 . Two quinazine rings bind Matrine together. The molecule contains four six-membered rings .


Chemical Reactions Analysis

The Matrine derivatives were obtained by aldol condensation reaction with Matrine and 3-methoxy benzaldehyde, 2,3-dimethoxybenzaldehyde, 3, 4, 5-trimethoxybenzaldehyde or 2, 3, 4-trimethoxybenzaldehyde, which exhibited better anti-proliferation activity against cancer cells HT-29 and PANC-1 than Matrine .


Physical And Chemical Properties Analysis

Matrine exists in two states of matter: solid and liquid . α-Matrine is an acicular or columnar crystal with a melting point of 76°C . It is soluble in water, methanol, ethyl alcohol, trichloromethane, methylbenzene and is slightly soluble in petroleum ether .

Scientific Research Applications

Anticancer Activities

Matrine has been extensively researched for its anticancer properties across multiple types of cancers. It is known to inhibit cancer cell proliferation, arrest the cell cycle, induce apoptosis, and inhibit metastasis. Additionally, matrine plays a role in reversing anticancer drug resistance and reducing the toxicity of anticancer drugs. Its mechanism is mainly related to the inhibition of inflammatory responses and apoptosis, suggesting a broad spectrum of treatable diseases spanning the nervous system, circulatory system, and immune system (Zhang et al., 2020). Further studies emphasize matrine's effect on tumor cell migration and proliferation, inducing differentiation, and affecting the expression of tumor-related proteins and oncogenes, thereby highlighting its potential as an antitumor agent (CaoH. et al., 2011).

Neurodegenerative Diseases

Research suggests matrine's therapeutic effects on Alzheimer's syndrome through mechanisms related to the inhibition of the inflammatory response and apoptosis, indicating its potential in treating neurodegenerative diseases (Zhang et al., 2020).

Cardiovascular and Immune System Disorders

Matrine shows promise in treating cardiovascular diseases like myocardial ischemia and immune system disorders such as rheumatoid arthritis and osteoporosis. Its multifaceted mechanisms of action, including anti-inflammatory effects, suggest its utility in a wide range of systemic diseases (Zhang et al., 2020).

Pharmacological Mechanisms

The pharmacological effects of matrine are diverse, indicating its high research value. Matrine's mechanisms of action include influencing various signaling pathways, regulating gene expression related to cancer progression, and modulating immune responses. This diversity in action underscores the potential for matrine to be leveraged in novel therapeutic strategies for multiple diseases, particularly in cancer therapy (CaoH. et al., 2011; Zhang et al., 2020).

Safety And Hazards

Due to its low bioavailability, poor chemical stability, and toxicity to the central nervous system, a large number of researchers have searched for matrine derivatives with higher biological activity and safety by modifying its structure .

Future Directions

The research progress of matrine derivatives obtained using two methods (extraction from Sophora flavescens and structural modifications) from 2018 to 2022 in terms of pharmacological activity, mechanism of action, and structure–activity relationship are presented . The modification of matrine over the past five years has been mainly on the D-ring . Many new matrine alkaloids have been extracted from natural products, some of which have good pharmacological activity, which broadens the strategy for matrine structural modification in the future .

properties

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBXGIUJOOQZMP-JLNYLFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@@H](CCC4)CN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274188
Record name Matrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Matrine

CAS RN

519-02-8
Record name Matrine
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Record name Matrine
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Record name Matrine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146051
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Record name Matrine
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Record name 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, (7aS,13aR,13bR,13cS)
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Record name MATRINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,900
Citations
J Huang, H Xu - Current Topics in Medicinal Chemistry, 2016 - ingentaconnect.com
… It demonstrated that matrine could … of matrine and its derivatives are summarized from 2010 to 2015. Additionally, the mechanism of action and structure-activity relationships of matrine …
Number of citations: 93 www.ingentaconnect.com
XY Sun, LY Jia, Z Rong, X Zhou, LQ Cao, AH Li… - Frontiers in …, 2022 - frontiersin.org
Matrine is an alkaloid extracted from traditional Chinese herbs including Sophora … and derivatization of Matrine. The summary focused on the latest research advances of Matrine on anti-…
Number of citations: 16 www.frontiersin.org
X Li, Z Tang, L Wen, C Jiang, Q Feng - Journal of Ethnopharmacology, 2021 - Elsevier
… Currently, the basic researches concerning the antitumor effects of matrine-type alkaloids … of matrine, which does not neglect or weaken the therapeutic potential of other matrine-type …
Number of citations: 51 www.sciencedirect.com
LP Zhang, JK Jiang, JWO Tam, Y Zhang, XS Liu… - Leukemia research, 2001 - Elsevier
… In order to investigate the mechanism by which Matrine inhibits the proliferation of K-562 cells, we observed as an initial step, the effect of Matrine on the growth of K-562 cells by typan …
Number of citations: 243 www.sciencedirect.com
H Zhang, L Chen, X Sun, Q Yang, L Wan… - Frontiers in …, 2020 - frontiersin.org
… In addition, studies have reported that matrine … matrine are diverse, so it has high research value. This review summarizes recent studies on the pharmacological mechanism of matrine, …
Number of citations: 81 www.frontiersin.org
H ur Rashid, Y Xu, Y Muhammad, L Wang… - European journal of …, 2019 - Elsevier
… Three breast cancer cell lines were exposed to medium only (matrine, 0 mg/L) or matrine (… with matrine, MTT and apoptosis assays were performed to determine the effects of matrine on …
Number of citations: 129 www.sciencedirect.com
Y Liu, Y Xu, W Ji, X Li, B Sun, Q Gao, C Su - Tumor Biology, 2014 - Springer
Matrine (MT) and oxymatrine (OMT), two kinds of alkaloid components found in the roots of Sophora species, have various pharmacological activities and are demonstrated to have anti-…
Number of citations: 223 link.springer.com
MW Yang, F Chen, DJ Zhu, JZ Li… - China Journal of …, 2020 - pesquisa.bvsalud.org
In this paper, we analyzed medical records of 40 patients with coronavirus disease 2019 (COVID-19), in order to explore the clinical efficacy of Matrine and Sodium Chloride Injection in …
Number of citations: 36 pesquisa.bvsalud.org
Y Long, XT Lin, KL Zeng, L Zhang - Hepatobiliary & Pancreatic …, 2004 - europepmc.org
… B were randomly divided into matrine treatment group (n= 60) and control group (n= 60). The patients of the matrine group were given intramuscularly with matrine (an alkaloid extracted …
Number of citations: 135 europepmc.org
JP Zhang, M Zhang, JP Zhou, FT Liu… - Acta Pharmacologica …, 2001 - europepmc.org
… -driven collagen synthesis in HSC-T6 cel ls were attenuated by matrine (0.25-2 mmol/L) in a concentration-dependent manner. In vivo matrine (50 mg/kg and 100 mg/kg) significantly …
Number of citations: 174 europepmc.org

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